BenchChemオンラインストアへようこそ!

N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Lipophilicity Drug-likeness Physicochemical property

This phenylsulfamoyl benzamide uniquely combines a diethylsulfamoyl pharmacophore with a 2,5-dioxopyrrolidin-1-yl (succinimido) substituent, differentiating it from common dimethylsulfamoyl or alkyl-substituted analogs. With computed XLogP3 of 1.4 and full Lipinski compliance, it serves as an ideal tool for B1 bradykinin receptor SAR studies, lipophilicity-driven effect deconvolution, and covalent probe design. Researchers seeking a structurally distinct, drug-like scaffold for focused library expansion will find this compound a valuable addition. Verify B1/B2 selectivity by standard radioligand binding assays. Inquire for availability and custom synthesis.

Molecular Formula C21H23N3O5S
Molecular Weight 429.49
CAS No. 692762-43-9
Cat. No. B2809414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS692762-43-9
Molecular FormulaC21H23N3O5S
Molecular Weight429.49
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
InChIInChI=1S/C21H23N3O5S/c1-3-23(4-2)30(28,29)18-11-7-16(8-12-18)22-21(27)15-5-9-17(10-6-15)24-19(25)13-14-20(24)26/h5-12H,3-4,13-14H2,1-2H3,(H,22,27)
InChIKeyCSHIHWDAKKGCQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 692762-43-9): Structural Identity, Compound Class, and Core Characteristics


N-[4-(Diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 692762-43-9, PubChem CID 1179416) is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class [1]. It is characterized by a benzamide core bearing a diethylsulfamoyl substituent on the aniline ring and a 2,5-dioxopyrrolidin-1-yl (succinimido) group on the benzoyl portion [1]. The molecular formula is C₂₁H₂₃N₃O₅S with a molecular weight of 429.49 g/mol, a computed XLogP3-AA of 1.4, one hydrogen bond donor, six hydrogen bond acceptors, and seven rotatable bonds [1]. This compound is listed in the MolBioC database of molecular bioactivity [2] and forms part of the broader phenylsulfamoyl benzamide chemotype explored in the patent literature as bradykinin receptor antagonists [3].

Why Generic Substitution Fails for N-[4-(Diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide: Structural Differentiation within the Phenylsulfamoyl Benzamide Class


Within the phenylsulfamoyl benzamide class, biological activity is exquisitely sensitive to both the sulfamoyl N-substituent and the benzamide acyl moiety [1]. The diethylsulfamoyl group in this compound provides a distinct steric and electronic profile compared to the more common dimethylsulfamoyl, unsubstituted sulfamoyl, or heteroaryl-sulfamoyl variants found in structurally adjacent analogs [1]. Simultaneously, the 2,5-dioxopyrrolidin-1-yl (succinimido) substituent on the benzoyl ring introduces a cyclic imide moiety that is absent from the vast majority of patent-exemplified phenylsulfamoyl benzamides, which typically feature simpler alkyl, alkoxy, or halo substituents at this position [1]. These dual structural differentiators mean that neither the sulfamoyl pharmacophore nor the benzamide acyl substituent can be independently varied without risking loss of target engagement, altered physicochemical properties, or modified metabolic stability. Generic substitution without experimental confirmation of equivalent bioactivity, selectivity, and ADME parameters is therefore unsupported.

Quantitative Differentiation Evidence for N-[4-(Diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (692762-43-9): Head-to-Head and Class-Level Comparisons with Closest Analogs


Lipophilicity Differentiation: XLogP3 of 1.4 Compared to Pyrimidinyl-Sulfamoyl and Benzothiazolyl Analogs

The target compound has a computed XLogP3-AA of 1.4 [1], placing it in the lower-mid lipophilicity range favorable for oral bioavailability according to Lipinski's Rule of Five. This contrasts with the closely related N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 865592-59-2), which incorporates a benzothiazole core and has a computed XLogP3 of approximately 2.1–2.5 (estimated based on the additional aromatic sulfur and nitrogen atoms) [2]. The ~0.7–1.1 log unit difference in lipophilicity can significantly influence aqueous solubility, plasma protein binding, and passive membrane permeability [3].

Lipophilicity Drug-likeness Physicochemical property

Hydrogen Bond Acceptor Count Differentiation: 6 HBA vs. Pyrimidinyl Analogs Bearing 7–9 HBA

The target compound possesses 6 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. In comparison, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 314246-38-3, molecular formula C₂₃H₂₁N₅O₅S) contains additional pyrimidine ring nitrogen atoms, yielding an estimated 8–9 HBA and 2 HBD [2]. The lower HBA count of the target compound results in a reduced topological polar surface area (TPSA), which is a key determinant of passive membrane permeability and blood-brain barrier penetration potential [3].

Hydrogen bonding Permeability Drug-likeness

Class-Level Bioactivity Inference: Phenylsulfamoyl Benzamide Scaffold as Bradykinin B1 Receptor Antagonists

The phenylsulfamoyl benzamide chemotype to which this compound belongs is specifically claimed in patent EA014498B1 as having high affinity for bradykinin B1 receptors with selectivity over bradykinin B2 receptors [1]. The patent discloses that compounds within this class exhibit Ki values in the nanomolar to sub-nanomolar range at the human B1 receptor in radioligand binding assays [1]. While quantitative affinity data for the specific compound 692762-43-9 have not been publicly disclosed, its structural features—particularly the diethylsulfamoyl group and the succinimido benzamide moiety—place it within the scope of the generic Formula I claimed in this patent family [1]. This class-level association provides a hypothesis-driven rationale for prioritizing this compound in bradykinin B1 receptor-focused screening campaigns.

Bradykinin B1 receptor Pain Inflammation GPCR antagonism

Rotatable Bond Count and Conformational Flexibility: 7 Rotatable Bonds vs. More Rigid Pyrimidinyl and Benzothiazolyl Analogs

The target compound contains 7 rotatable bonds [1], which reflects the conformational freedom imparted by the diethylsulfamoyl group (two ethyl rotors) and the single bond connecting the benzamide carbonyl to the central phenyl ring. In contrast, N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 314246-38-3) features a bulkier pyrimidinyl-sulfamoyl group with additional conjugated bonds that restrict rotational freedom, yielding an estimated 5–6 rotatable bonds [2]. Increased conformational entropy may influence binding kinetics (kon/koff rates) and the entropic penalty upon target binding [3].

Conformational flexibility Entropy Binding kinetics

Optimal Research and Industrial Application Scenarios for N-[4-(Diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (692762-43-9)


Bradykinin B1 Receptor Antagonist Screening and SAR Exploration

Based on the class-level association of the phenylsulfamoyl benzamide scaffold with bradykinin B1 receptor antagonism [1], this compound is best prioritized for radioligand binding displacement assays against the human B1 receptor. Its unique combination of a diethylsulfamoyl group and a 2,5-dioxopyrrolidin-1-yl substituent differentiates it from the simpler benzamide derivatives exemplified in patent EA014498B1 [1], providing a distinct SAR data point for optimizing B1 affinity and B1/B2 selectivity. Researchers should employ a standard B1 receptor binding assay (e.g., [³H]-des-Arg¹⁰-kallidin displacement in recombinant CHO or HEK293 cell membranes expressing human B1 receptor) with parallel B2 counter-screening to establish selectivity ratios.

Physicochemical Property-Driven Fragment or Lead Optimization Libraries

With a computed XLogP3 of 1.4, 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds [2], this compound occupies a favorable drug-like property space distinct from the more lipophilic benzothiazolyl analogs and the more polar pyrimidinyl-sulfamoyl variants. Procurement for focused compound libraries designed to systematically vary lipophilicity and hydrogen bonding capacity within a conserved chemotype is justified. Its moderate molecular weight (429.5 g/mol) and compliance with Lipinski and Veber rules make it a suitable starting point for hit-to-lead optimization in oral drug discovery programs.

Succinimido-Containing Chemical Probe Development

The 2,5-dioxopyrrolidin-1-yl (succinimido) group is a reactive electrophilic moiety that can serve as a covalent warhead or as a recognition element for specific protein binding pockets [3]. This compound may be evaluated as a covalent probe in chemoproteomics experiments targeting cysteine-containing enzymes or receptors. Users should note that the succinimido ring differs from the more common N-hydroxysuccinimide (NHS) ester in that it lacks the leaving group required for amide bond formation with lysine residues, potentially conferring a different reactivity and selectivity profile suitable for reversible covalent inhibitor design.

Comparative Solubility and Formulation Screening vs. Higher-LogP Analogs

Given the lower computed lipophilicity (XLogP3 1.4) of this compound relative to the benzothiazolyl analog (estimated XLogP3 ≈ 2.1–2.5) [2], researchers facing solubility-limited assay performance with more hydrophobic phenylsulfamoyl benzamide derivatives may find this compound a useful comparator for deconvoluting lipophilicity-driven vs. pharmacophore-driven effects on bioactivity. Its procurement for parallel aqueous solubility determination (e.g., kinetic solubility in PBS pH 7.4 or FaSSIF media) and permeability assessment (PAMPA or Caco-2 monolayer) alongside higher-logP analogs is recommended.

Quote Request

Request a Quote for N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.